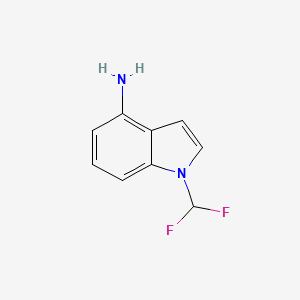

1H-Indol-4-amine, 1-(difluoromethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

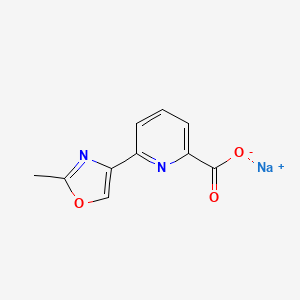

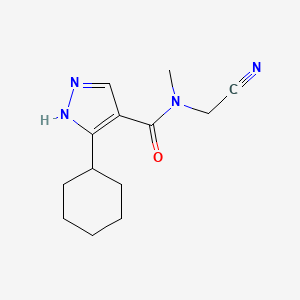

The molecular structure of 1H-Indol-4-amine, 1-(difluoromethyl)- consists of a nine-membered carbon ring fused with a nitrogenous indole ring. The carbon ring has two fluorine atoms and an amine group attached to it.Physical And Chemical Properties Analysis

The molecular weight of 1H-Indol-4-amine, 1-(difluoromethyl)- is 182.174. Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Hydrogen Bond Donor Properties and Drug Design

The difluoromethyl group in "1H-Indol-4-amine, 1-(difluoromethyl)-" is considered a lipophilic hydrogen bond donor, potentially acting as a bioisostere for hydroxyl, thiol, or amine groups. This property facilitates the design of molecules with improved pharmacokinetic profiles, such as enhanced membrane permeability and metabolic stability. Zafrani et al. (2017) examined difluoromethyl anisoles and thioanisoles, highlighting the difluoromethyl group's hydrogen bond donor capacity, comparable to thiophenol, aniline, and amine groups. This insight supports the rationale for incorporating the difluoromethyl moiety into drug candidates to mimic these functional groups while potentially offering better drug-like properties (Zafrani et al., 2017).

Synthesis of Amines and Indoline Derivatives

The synthesis of amines and indoline derivatives, pivotal in medicinal chemistry and material science, can leverage "1H-Indol-4-amine, 1-(difluoromethyl)-" as a key intermediate. Wang et al. (2018) demonstrated a one-pot aminobenzylation of aldehydes with toluenes, providing a pathway to synthesize a wide array of 1,2-diarylethylamine derivatives. This method, which includes steps towards 2-aryl-substituted indoline derivatives, illustrates the compound's utility in constructing complex molecular architectures found in bioactive compounds (Wang et al., 2018).

Advanced Material Applications

The incorporation of the difluoromethyl group into polymers and materials highlights its significance beyond pharmaceutical applications. For instance, the synthesis and structural evaluation of various indole and gramine derivatives, which include difluoromethylated indoles, demonstrate potential in developing new materials with unique optical, electronic, or catalytic properties. Kukuljan et al. (2016) detailed the synthesis and crystal structures of such derivatives, indicating the potential for these compounds in materials science, especially in creating polymers or small molecules with precise functional attributes (Kukuljan et al., 2016).

Catalyst and Synthetic Methodology Development

The development of catalysts and new synthetic methodologies often utilizes compounds like "1H-Indol-4-amine, 1-(difluoromethyl)-" for creating complex molecules efficiently. For example, Andrews et al. (2017) reported a practical and catalyst-free trifluoroethylation reaction of amines, using trifluoroacetic acid as a fluorine source. This technique underscores the importance of difluoromethylated compounds in synthesizing fluorinated amines, crucial for the pharmaceutical industry due to their impact on the physicochemical properties of drug molecules (Andrews et al., 2017).

Eigenschaften

IUPAC Name |

1-(difluoromethyl)indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-7(12)2-1-3-8(6)13/h1-5,9H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMIEJOCXPSEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)C(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indol-4-amine, 1-(difluoromethyl)- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)